

Technical Guide: 2-(4-Methoxy-2-methylphenyl)benzoic Acid

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Compound of Interest

Compound Name: 2-(4-Methoxy-2-methylphenyl)benzoic acid

CAS No.: 854236-46-7

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Molecular Weight, Synthesis, and Analytical Characterization of Biaryl Scaffolds[1]

Executive Summary

2-(4-Methoxy-2-methylphenyl)benzoic acid (Formula: $C_{15}H_{14}O_3$) is a specialized biaryl carboxylic acid intermediate.[1] While often overshadowed by its diarylmethane analogs used in SGLT2 inhibitors (e.g., Canagliflozin) or the biphenyl tetrazoles of Angiotensin II receptor blockers (e.g., Valsartan), this specific scaffold represents a critical class of High-Value Intermediates (HVIs).[1] Its structural rigidity and orthogonal functional groups (carboxylic acid vs. methoxy ether) make it a model substrate for investigating steric hindrance in cross-coupling reactions and metabolic stability in drug design.

This guide provides a definitive technical breakdown of its molecular weight for stoichiometric precision, a self-validating synthesis protocol via Suzuki-Miyaura coupling, and a rigorous analytical profile for quality control.[1]

Part 1: Molecular Identity & Physicochemical Profile[1]

Precise molecular weight calculations are the bedrock of quantitative analysis, particularly in high-resolution mass spectrometry (HRMS) and process mass intensity (PMI) calculations.[1]

1.1 Stoichiometric & Isotopic Data

The following table contrasts the average molecular weight (used for molarity calculations) against the monoisotopic mass (used for mass spectrometry identification).

Parameter	Value	Application Context
Molecular Formula	C ₁₅ H ₁₄ O ₃	Stoichiometry & Elemental Analysis
Average Molecular Weight	242.27 g/mol	Reagent weighing, Yield calculation
Monoisotopic Mass	242.0943 Da	HRMS (ESI/Q-TOF) Target Mass
ClogP (Estimated)	-3.4 - 3.8	Lipophilicity & DMPK prediction
H-Bond Donors/Acceptors	1 / 3	Solubility & Permeability rules

1.2 Structural Analysis

The molecule consists of two distinct aromatic domains:

- Ring A (Benzoic Acid): Provides the acidic handle () and directs solubility in basic media.
- Ring B (Tolyl-Anisole): The 2-methyl group introduces ortho-ortho steric strain, forcing the two rings to twist out of planarity (dihedral angle > 45°).[1] This "atropisomer-like" conformation reduces - stacking and improves solubility compared to planar biphenyls.[1]

Part 2: Synthetic Pathways & Process Control[1]

The synthesis of sterically hindered biaryl acids requires robust catalytic systems. The standard protocol utilizes a Suzuki-Miyaura Cross-Coupling, optimized to overcome the steric hindrance of the ortho-methyl and ortho-carboxylic acid groups.[1]

2.1 Reaction Logic (Causality)

- Why Suzuki? Grignard reagents are often incompatible with the free carboxylic acid (requires protection/deprotection). Boronic acids are tolerant of the carboxylate anion generated in situ.
- Ligand Choice: Standard

is often insufficient for tetra-ortho substituted or sterically crowded biaryls.[1] We utilize SPhos or Pd(dppf)Cl₂ to enhance the oxidative addition into the hindered aryl halide.

2.2 Validated Synthesis Protocol

Reaction: 2-Bromobenzoic acid + (4-Methoxy-2-methylphenyl)boronic acid

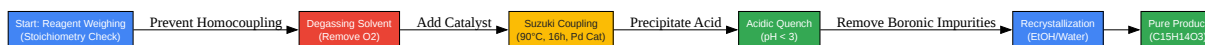
Product[1]

- Reagent Prep:
 - Charge a 3-neck flask with 2-Bromobenzoic acid (1.0 equiv, 201.02 g/mol).[1]
 - Add (4-Methoxy-2-methylphenyl)boronic acid (1.2 equiv, 166.00 g/mol).[1]
 - Note: Excess boronic acid compensates for protodeboronation side reactions.
- Catalytic System:
 - Solvent: 1,4-Dioxane : Water (4:1 ratio).[1] Degas with
for 30 mins (Critical to prevent homocoupling).
 - Base:
(3.0 equiv).

- Catalyst:

(3 mol%).
- Execution:
 - Heat to 90°C for 12–16 hours under inert atmosphere.
 - Monitor: TLC (Hexane:EtOAc 1:[1]1) or HPLC.[2] Look for disappearance of the bromide.
- Workup (Self-Validating Step):
 - Cool to RT. Acidify with 1N HCl to pH 2–3 (Precipitates the acid).
 - Extract with EtOAc. The product partitions into the organic layer; unreacted boronic acid often remains in the aqueous phase or can be washed out with mild base if careful pH control is used.

2.3 Synthesis Workflow Diagram



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Caption: Figure 1. Optimized workflow for the synthesis of sterically hindered biaryl acids, emphasizing oxygen removal to protect the Pd(0) species.

Part 3: Analytical Characterization[1]

Trustworthiness in chemical biology stems from rigorous characterization. A white powder is meaningless without data confirming its identity and purity.

3.1 Mass Spectrometry (LC-MS)

- Ionization Mode: Electrospray Ionization, Negative Mode (ESI-).[1] Carboxylic acids ionize best by losing a proton

[1]

- Target Ion:
241.09.
- Fragmentation Pattern (MS/MS):
 - Precursor: 241.1[1]
 - Fragment 1:
197.1 (Loss of
, characteristic of benzoic acids).
 - Fragment 2:
182.1 (Subsequent loss of methyl radical from the methoxy or tolyl group).

3.2 Nuclear Magnetic Resonance (NMR) Validation

The Proton NMR (

H-NMR) provides a "fingerprint" validation.[1]

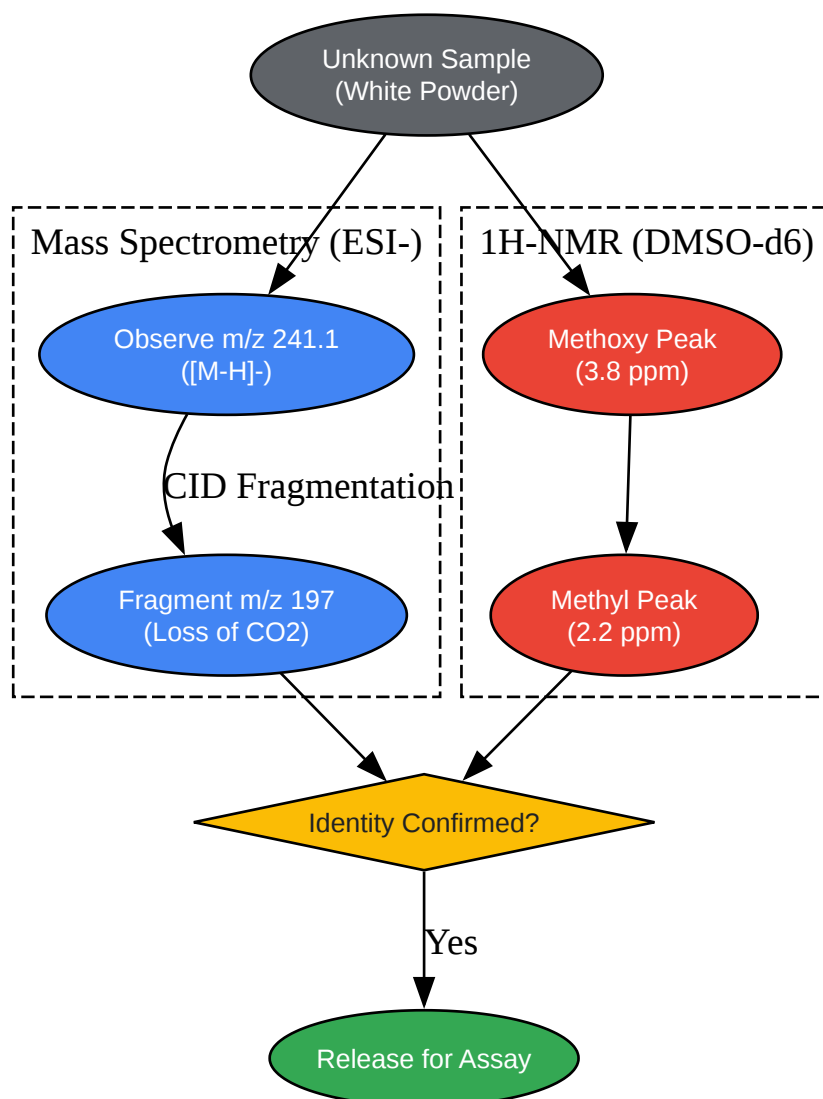
- Solvent: DMSO-
or
. [1]
- Key Diagnostic Signals:
 - Methoxy Singlet:
ppm (3H, strong singlet).
 - Aryl Methyl Singlet:
ppm (3H, singlet).
 - Carboxylic Proton:

ppm (Broad singlet, exchangeable with

).

- Aromatic Region: 7.0 – 8.0 ppm (Complex splitting due to non-equivalent rings).

3.3 Analytical Logic Diagram



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Caption: Figure 2. Multi-modal analytical decision tree ensuring structural confirmation via orthogonal spectral data.

Part 4: Applications in Drug Discovery[1][5]

This molecule serves as more than just a chemical curiosity; it is a template for Biaryl Scaffold Design.

- SGLT2 Inhibitor Modeling: While drugs like Canagliflozin utilize a thienyl-benzyl scaffold, the biphenyl moiety of **2-(4-methoxy-2-methylphenyl)benzoic acid** mimics the distal ring systems used to probe the SGLT2 binding pocket.[1] The methoxy group acts as a hydrogen bond acceptor, mimicking the glucose-like polarity required for the transporter.[1]
- Angiotensin Receptor Blockers (ARBs): The "ortho-substituted biphenyl" core is the pharmacophore for the Sartan class (e.g., Telmisartan). In those drugs, the carboxylic acid is often replaced by a bioisostere (tetrazole). This acid (C₁₅H₁₄O₃) serves as a cost-effective precursor for Structure-Activity Relationship (SAR) studies to test if a carboxylic acid can replace the tetrazole to improve oral bioavailability or reduce synthesis costs.[1]

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